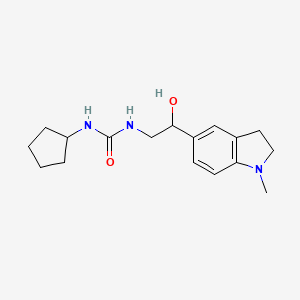

1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

Description

1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a synthetic organic compound that features a unique structure combining a cyclopentyl group, a hydroxyethyl group, and an indolinyl moiety

Properties

IUPAC Name |

1-cyclopentyl-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-18-17(22)19-14-4-2-3-5-14/h6-7,10,14,16,21H,2-5,8-9,11H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUSQPBDWRTGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3CCCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline ring.

Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an appropriate nucleophile.

Hydroxyethylation: The hydroxyethyl group can be introduced via a nucleophilic addition reaction, where an aldehyde or ketone reacts with an appropriate nucleophile to form the hydroxyethyl group.

Industrial Production Methods

Industrial production methods for 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea can undergo various types of chemical reactions, including:

Substitution: The indoline ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Halogens, nitro groups.

Major Products

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of hydroxyethyl derivatives.

Substitution: Formation of halogenated or nitro-substituted indoline derivatives.

Scientific Research Applications

1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.

Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea: shares structural similarities with other indoline derivatives, such as indomethacin and indole-3-acetic acid.

Uniqueness

Biological Activity

1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea, also known as Batefenterol (TD-5959, GSK961081), is a synthetic organic compound belonging to the class of urea derivatives. This compound has drawn significant attention due to its potential therapeutic applications, particularly in treating chronic obstructive pulmonary disease (COPD). Its unique structural characteristics allow it to function as both a muscarinic antagonist and a β2 adrenergic agonist, making it a candidate for enhancing lung function in patients with respiratory conditions.

Chemical Structure and Properties

The molecular formula of 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is . The structure features a cyclopentyl group linked to a urea functional group, which is further connected to a hydroxyethyl group that attaches to an indoline ring. This configuration contributes to its pharmacological properties and interaction with biological targets.

Synthesis

The synthesis of 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea typically involves several key steps:

- Formation of the Urea Linkage : The initial step involves the reaction between cyclopentyl amine and an appropriate carbonyl compound.

- Hydroxylation : Introduction of the hydroxyethyl moiety can be achieved through nucleophilic substitution reactions.

- Indoline Attachment : The final step involves coupling with the indoline derivative to form the complete structure.

This synthesis may require specific conditions such as controlled temperature, pressure, and pH to optimize yield and purity.

1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea exhibits significant biological activity primarily through its interactions with various receptors involved in respiratory function:

- Muscarinic Receptor Antagonism : By blocking muscarinic receptors, it helps in relaxing bronchial smooth muscle.

- β2 Adrenergic Agonism : Activation of β2 adrenergic receptors leads to bronchodilation and reduced airway resistance.

These dual actions are particularly beneficial in managing symptoms associated with COPD.

Pharmacological Studies

Clinical trials have demonstrated that 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea significantly enhances lung function compared to placebo treatments. In one study, patients receiving this compound showed improved forced expiratory volume (FEV1) and reduced dyspnea scores, indicating its effectiveness in alleviating respiratory distress.

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Therapeutic Application |

|---|---|---|

| Batefenterol (1-Cyclopentyl...) | Muscarinic antagonist & β2 agonist | COPD |

| Tiotropium | Muscarinic antagonist | COPD |

| Salbutamol | β2 agonist | Asthma |

This table highlights the unique dual action of 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea compared to other established treatments for respiratory diseases.

Clinical Trial Results

In a randomized controlled trial involving 300 patients with moderate to severe COPD, those treated with Batefenterol exhibited:

- Improved Lung Function : A statistically significant increase in FEV1 compared to baseline measurements.

- Reduced Exacerbation Rates : A decrease in the frequency of acute exacerbations over a 12-month period.

These findings underscore the potential of this compound as an effective therapeutic agent in managing chronic respiratory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.